1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane
Description
Historical Context in Fluoroether Chemistry
The development of fluoroether compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane traces its origins to the pioneering work in organofluorine chemistry that began in the nineteenth century. Alexander Borodin, renowned not only as a composer but also as a chemist, conducted the first documented synthesis of an organofluorine compound in 1862 through nucleophilic replacement of halogen atoms with fluoride. This early work established the foundation for halogen exchange reactions that would become fundamental to fluorine chemistry and the fluorochemical industry.
The evolution toward complex fluoroether systems accelerated significantly during the mid-twentieth century, particularly with the development of perfluoropolyethers for aerospace applications in the early 1960s. The United States Air Force's need for lubricants that would not react with liquid or gaseous oxygen drove the development of these specialized compounds. This military requirement catalyzed research into fluorinated ether systems that combined thermal stability with chemical inertness, characteristics that would later influence the development of compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane.
The synthetic methodology for creating fluoroether compounds evolved through several key technological advances. Direct fluorination with elemental fluorine, first achieved by Henri Moissan in 1886, provided the foundational technique for introducing fluorine into organic molecules. However, the extreme reactivity of fluorine required the development of controlled methods, including the use of metallic fluoride processes employing cobalt trifluoride and electrochemical fluorination techniques developed by Simons. These methodological advances enabled the precise construction of complex fluoroether architectures with specific substitution patterns.
Classification within Perfluorinated Polyether Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane occupies a distinctive position within the classification system of perfluorinated polyether compounds. The compound exhibits characteristics of both perfluorinated systems and ether-linked architectures, creating a hybrid molecular structure that bridges multiple chemical categories. Within the broader classification of per- and polyfluoroalkyl substances, this compound represents a specific subclass that incorporates ether oxygen atoms within highly fluorinated carbon frameworks.
The structural classification of this compound reveals its relationship to established perfluoropolyether families. Unlike traditional perfluoropolyethers that consist entirely of perfluorinated carbon-oxygen chains, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane incorporates both perfluorinated segments and hydrocarbon-containing ether linkages. This hybrid structure places it within the category of polyfluoroalkyl ether compounds, distinguishing it from fully perfluorinated systems while maintaining many of their characteristic properties.
| Compound Property | Value | Classification Significance |
|---|---|---|
| Molecular Formula | C13H15F13O | Polyfluoroalkyl ether with mixed fluorination |
| Molecular Weight | 434.24 g/mol | Medium molecular weight fluoroether |
| Fluorine Content | 13 atoms | Highly fluorinated system |
| Ether Linkages | 1 primary ether bond | Single ether connectivity |
| Carbon Chain Length | 8-carbon backbone | Medium-chain fluoroether |
The compound's classification as a per- and polyfluoroalkyl ether acid system positions it within regulatory frameworks that govern fluorinated substances. This classification has implications for its environmental fate and regulatory status, as compounds within this category are subject to specific monitoring and assessment protocols due to their potential persistence and bioaccumulation characteristics.
Significance in Fluorinated Materials Science
The significance of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane in fluorinated materials science extends beyond its individual chemical properties to encompass its role as a representative compound in the development of advanced fluoroether systems. The compound exemplifies the evolution of fluorinated materials from simple perfluorocarbon structures toward more sophisticated architectures that incorporate controlled functionalization while maintaining the desirable properties of fluorinated systems.
Within the context of modern fluorinated materials research, this compound represents advances in molecular design that address specific performance requirements. The incorporation of ether linkages within highly fluorinated frameworks provides opportunities for tuning physical properties such as viscosity, thermal behavior, and solubility characteristics while preserving the chemical inertness and thermal stability associated with perfluorinated systems. This design approach has particular relevance for applications requiring specialized fluorinated fluids with tailored performance characteristics.
The compound's structural features contribute to understanding structure-property relationships in fluoroether systems. The presence of thirteen fluorine atoms distributed along the carbon backbone influences molecular interactions, surface properties, and thermal behavior. The strategic placement of the pentyloxy substituent creates asymmetry in the molecular structure that can affect packing behavior and intermolecular interactions, factors that are crucial for optimizing material performance in specific applications.
| Physical Property | Value | Materials Science Relevance |
|---|---|---|
| Boiling Point | 226°C | Moderate volatility for processing applications |
| Density | 1.354 g/cm³ | High density characteristic of fluorinated systems |
| Flash Point | 97°C | Thermal stability considerations |
| Refractive Index | Not specified | Optical property implications |
| Viscosity | Not specified | Flow behavior characteristics |
Research into fluoroether surfactants has demonstrated the potential for compounds with similar structural features to serve as alternatives to legacy fluorosurfactants. The exploration of fluoroether double-chain phosphate surfactants has shown that strategic incorporation of oxygen heteroatoms in fluorocarbon chain segments can provide viable alternatives to conventional long-chain fluorosurfactants, highlighting the importance of compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane in developing next-generation fluorinated materials.
Research Evolution and Current Status
The research evolution surrounding 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane reflects broader trends in fluorinated materials research, particularly the shift toward more sophisticated molecular architectures and the development of specialized analytical methods for characterizing complex fluoroether systems. Current research status indicates active investigation into the environmental fate, analytical detection, and potential applications of this compound within the broader context of per- and polyfluoroalkyl substance research.
Contemporary analytical methods have evolved to address the complexity of fluoroether compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane. Nuclear magnetic resonance spectroscopy has become particularly important for characterizing perfluoropolyether systems, with fluorine-19 nuclear magnetic resonance providing detailed information about molecular structure and dynamics. The development of specialized analytical protocols has enabled precise identification and quantification of specific fluoroether compounds within complex mixtures.
Recent developments in fluoroether chemistry have focused on understanding the behavior of these compounds in environmental systems. The total oxidizable precursor assay has been developed to assess the fate of per- and polyfluoroalkyl ether acids under oxidative conditions. Research has shown that perfluoroalkyl ether acids, including compounds structurally related to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane, demonstrate stability under oxidative conditions, suggesting their potential persistence in environmental systems.
The current research landscape also encompasses the development of alternative synthetic approaches for fluoroether compounds. Recent advances in fluorination methodology have introduced safer and more sustainable approaches to fluorochemical synthesis, potentially impacting the production methods for compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane. These developments include novel fluorinating reagents that bypass traditional hydrogen fluoride-based processes, addressing both safety and environmental concerns associated with conventional fluorination methods.
| Research Area | Current Status | Future Directions |
|---|---|---|
| Analytical Methods | Advanced spectroscopic characterization | Enhanced detection sensitivity |
| Environmental Fate | Persistence studies ongoing | Long-term monitoring protocols |
| Synthetic Methods | Traditional fluorination approaches | Green chemistry alternatives |
| Applications Research | Specialized fluid applications | Broader materials integration |
| Regulatory Assessment | Ongoing evaluation | Comprehensive risk assessment |
The integration of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane into comprehensive databases of per- and polyfluoroalkyl substances reflects the systematic approach being taken to understand this class of compounds. This compound appears in regulatory lists and databases that track fluorinated substances, indicating its recognition within the scientific and regulatory communities as a compound of interest for ongoing research and assessment.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-pentoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F13O/c1-2-3-4-6-27-7-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHOIBHVRYUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659230 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193009-93-6 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Coupling Partners:
Halogenated Fluorinated Precursors:
The fluorinated chain bearing iodine or bromine at the terminal or strategic positions serves as the electrophilic partner. These are prepared via halogenation of fluorinated alkanes.Organoboron Compounds:
The pentyloxy-substituted fluorinated chain is coupled with an aryl or alkyl boron reagent . The boron reagent is prepared via hydroboration or other boron insertion methods into the corresponding unsaturated fluorinated intermediates.
Catalytic System:
| Catalyst Component | Description | References |
|---|---|---|
| Nickel Salt | NiCl₂, NiBr₂, Ni(0) complexes | |
| Ligand | Bidentate phosphines, dipyridyl derivatives | |
| Reducing Agents | Sodium borohydride, zinc |
Reaction Conditions:
- Solvent: Toluene, DMF, or other inert solvents.
- Temperature: 80–150°C.
- Atmosphere: Inert gas (nitrogen or argon).
- Time: 12–48 hours depending on reactivity.
Research Findings:
The patent details a nickel-catalyzed Suzuki coupling method that effectively couples sp3 halides with boron compounds, overcoming the limitations of traditional palladium catalysis for such fluorinated substrates.
Post-Coupling Purification
Chromatography:
Column chromatography on silica gel or preparative HPLC ensures removal of catalysts, unreacted starting materials, and by-products.Spectroscopic Confirmation:
NMR, MS, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Summary of the Preparation Method
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane undergoes various chemical reactions, including substitution reactions. The presence of multiple fluorine atoms makes it highly reactive towards nucleophiles, allowing for the substitution of fluorine atoms with other functional groups. Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of perfluorinated alkyl substances (PFAS), characterized by a chain of carbon atoms fully substituted with fluorine atoms. The presence of a pentyloxy group enhances its solubility in organic solvents while maintaining the stability associated with fluorinated compounds.
Material Science
- Surface Coatings : Due to its hydrophobic and oleophobic properties, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is utilized in the development of advanced surface coatings. These coatings are applied to various substrates to impart water and oil repellency while resisting stains and dirt accumulation.
- Fluorinated Polymers : This compound serves as a precursor for synthesizing fluorinated polymers used in high-performance materials. These polymers exhibit excellent thermal stability and chemical resistance.
Environmental Studies
- Contaminant Tracing : In environmental science research, this compound can be used as a tracer for studying the behavior of PFAS in ecosystems. Its distinct chemical signature allows researchers to track its movement through soil and water systems.
- Biodegradation Studies : The persistence of PFAS compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane makes it a subject of biodegradation studies aimed at understanding the breakdown processes of such chemicals in natural environments.
Chemical Synthesis
- Reagent in Organic Synthesis : This compound is employed as a reagent in various organic synthesis reactions due to its ability to stabilize reactive intermediates. Its application extends to synthesizing complex organic molecules that require fluorination.
- Pharmaceutical Development : Research indicates potential applications in pharmaceutical chemistry where fluorinated compounds can enhance the bioavailability and efficacy of drugs. The unique properties of this compound may contribute to the development of new therapeutic agents.
Case Study 1: Surface Coating Development
A study demonstrated the effectiveness of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane as a surface treatment for textiles. The treated fabrics exhibited significantly improved water repellency and stain resistance compared to untreated samples. This application highlights its potential in consumer goods where durability and cleanliness are essential.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental persistence of PFAS compounds included 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane as part of a broader study on groundwater contamination. Results indicated that this compound could persist in groundwater for extended periods without significant degradation. This finding underscores the importance of monitoring PFAS levels in environmental assessments.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane involves its interaction with various molecular targets. The presence of multiple fluorine atoms allows it to form strong interactions with other molecules, which can influence its behavior in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4)
- Structure : Features an iodine atom instead of the pentyloxy group.
- Physical Properties: Melting point: 21°C; Boiling point: 92°C at 45 mmHg . Density: 1.934 g/mL; Refractive index: 1.359 . Solubility: Soluble in chloroform, slightly in methanol; water-insoluble .
- Applications : Intermediate in synthesizing fluorinated alcohols, thiols, and phosphonates . Also used in polymer functionalization (e.g., anion exchange membranes) .
- Reactivity : The iodine atom enables nucleophilic substitution reactions, making it versatile in organic synthesis .
- Toxicity : Classified as harmful (Xi) and irritant; light-sensitive and volatile .
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane (CAS 1193010-01-3)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane (CAS 142502-76-9)
- Structure : Contains two methoxy (-OCH₃) groups at the 8th carbon.
Comparative Analysis Table
Key Research Findings
Functional Group Impact :
- The iodine substituent in 8-iodooctane enhances reactivity for polymer grafting and triazolinium salt synthesis .
- Alkoxy groups (pentyloxy, propoxy) improve solubility in organic solvents compared to the iodo analog, favoring applications in coatings .
Environmental and Health Concerns: All compounds belong to the PFAS family, raising bioaccumulation and persistence issues .
Synthetic Utility: 8-Iodooctane is synthesized from 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol, a precursor for fluorinated intermediates .
Biological Activity
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is a fluorinated compound with significant interest in various fields due to its unique properties. This article explores its biological activity based on available research findings.
- Molecular Formula : C13H7F13O
- Molecular Weight : 474.00 g/mol
- Structure : The compound features a long perfluorinated carbon chain attached to a pentyloxy group. Its structure contributes to its hydrophobic characteristics and potential applications in materials science and biochemistry.
Biological Activity Overview
The biological activity of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane has been investigated in several contexts:
1. Toxicological Studies
- Acute Toxicity : Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For instance:
- In vitro assays have shown cytotoxic effects at higher concentrations.
- Specific studies on related compounds suggest potential hepatotoxicity and nephrotoxicity in animal models.
2. Environmental Impact
- Bioaccumulation Potential : The compound's fluorinated nature raises concerns regarding persistence in the environment. Research indicates that similar compounds can bioaccumulate in aquatic organisms.
- Ecotoxicological Effects : Studies have demonstrated that fluorinated compounds can disrupt endocrine functions in aquatic species.
3. Pharmacological Potential
- Antimicrobial Activity : Preliminary studies suggest that fluorinated ethers exhibit antimicrobial properties. This could be linked to their ability to disrupt microbial membranes.
- Application in Drug Delivery Systems : The unique properties of fluorinated compounds make them suitable candidates for developing drug delivery systems due to their stability and hydrophobicity.
Case Study 1: Antimicrobial Properties
A study published in Journal of Fluorine Chemistry explored the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones compared to non-fluorinated counterparts.
| Compound Name | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| Tridecafluoro-8-(pentyloxy)octane | 15 | 10 |
| Non-fluorinated control | 8 | 5 |
Case Study 2: Toxicological Assessment
Research conducted by the Environmental Protection Agency assessed the toxicity of various perfluorinated compounds including tridecafluoro-8-(pentyloxy)octane. The findings highlighted its potential hepatotoxic effects at concentrations above 100 µg/L in rat models.
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Mechanism of Action : Fluorinated compounds often interact with lipid membranes due to their hydrophobic nature. This interaction can lead to membrane destabilization and increased permeability.
- Cellular Effects : In vitro studies show that exposure to high concentrations can lead to apoptosis in liver cells.
Q & A
Q. What are the key physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane, and how do they influence its experimental handling?
The compound exhibits a logP value of 3.8 (at 20°C, pH 6.6–7.1), indicating moderate hydrophobicity, which affects its solubility in organic solvents and partitioning behavior in biphasic systems . Its molecular formula (C₈H₄F₁₃I) and molecular weight (474.00 g/mol) suggest a dense fluorocarbon structure, contributing to thermal stability and resistance to degradation . Researchers should note its sensitivity to light, as highlighted in safety data sheets, necessitating storage in amber vials under inert conditions .
Q. What standardized methods are recommended for synthesizing this compound?
A chemo-enzymatic approach is documented, starting from 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol. The synthesis involves introducing the pentyloxy group via etherification under anhydrous conditions, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Quality control protocols, such as ISO 17034-certified analytical standards, ensure batch consistency for research applications .
Q. How can researchers verify the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : Fluorine-19 NMR (δ -70 to -120 ppm) and carbon-13 NMR to confirm fluorocarbon chain integrity and ether linkage.
- Mass spectrometry (MS) : High-resolution MS (exact mass 434.0849) validates molecular composition .
- FTIR : Peaks at ~1200 cm⁻¹ (C-F stretching) and ~1100 cm⁻¹ (C-O-C ether vibration) confirm functional groups .
Advanced Research Questions
Q. How can this compound be integrated into dendronized polymers for controlled drug delivery, and what experimental challenges arise?
The compound’s perfluoroalkyl chain enables hydrophobic interactions in polymer matrices, enhancing drug-loading capacity. In a study, it was grafted onto poly(propargyl glycidyl ether) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," achieving 70% functionalization . Challenges include:
- Steric hindrance : Bulky fluorocarbon chains may reduce grafting efficiency; optimizing reaction time and catalyst loading (e.g., 10 mol% CuBr) mitigates this.
- Release kinetics : In vitro studies require simulating physiological conditions (pH 7.4, 37°C) with dialysis membranes to monitor sustained release via HPLC .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
As a perfluoroalkyl ether, it may exhibit environmental persistence akin to PFAS. Recommended approaches:
- Degradation studies : Expose to UV light or advanced oxidation processes (e.g., H₂O₂/Fe²⁺) to measure half-life.
- Bioaccumulation factor (BAF) : Use OECD 305 guidelines with aquatic models (e.g., zebrafish) to quantify uptake in lipid-rich tissues .
- Comparative analysis : Contrast logP and biodegradation rates with structurally similar PFAS (e.g., perfluorooctane sulfonate) to predict ecological risks .
Q. How do conflicting data on fluorocarbon reactivity impact its use in surface modification applications?
Discrepancies in fluorocarbon reactivity (e.g., nucleophilic substitution vs. radical pathways) arise from solvent polarity and catalyst choice. For surface functionalization:
- Silane coupling : Evidence shows successful grafting to silica via 1H,1H,2H,2H-perfluorooctyltrimethoxysilane intermediates, but competing hydrolysis reactions require strict moisture control .
- XPS validation : Use X-ray photoelectron spectroscopy to quantify fluorine surface coverage (F1s peak at ~689 eV) and detect undesired byproducts .
Q. What strategies resolve contradictions in toxicity profiles reported for this compound?
While MSDS data classify it as non-acutely toxic (LD₅₀ >2000 mg/kg in rodents), chronic exposure risks (e.g., hepatotoxicity) remain understudied . Mitigation strategies:
- In vitro cytotoxicity assays : Use HepG2 cells with MTT assays to quantify IC₅₀ values.
- Metabolite profiling : LC-MS/MS identifies potential toxic metabolites (e.g., fluorinated carboxylic acids) .
- Regulatory alignment : Compare with EPA guidelines for PFAS to establish safe handling thresholds .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
